But-3-enylazanium;chloride
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Overview
Description
But-3-enylazanium;chloride is an organic compound that consists of a but-3-enyl group attached to an azanium ion, paired with a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of But-3-enylazanium;chloride typically involves the reaction of but-3-enylamine with hydrochloric acid. The reaction proceeds as follows: [ \text{But-3-enylamine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent reaction conditions and high yield. The reaction is typically carried out at room temperature and atmospheric pressure, with the hydrochloric acid being added dropwise to the but-3-enylamine solution to control the exothermic reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the but-3-enyl group is oxidized to form various products.
Reduction: The compound can also be reduced under specific conditions to yield different derivatives.
Substitution: It can participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are often employed.
Major Products:
Oxidation: Products may include but-3-enyl alcohols or aldehydes.
Reduction: Reduced forms of the compound, such as but-3-enylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
But-3-enylazanium;chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving amine transport and metabolism.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of But-3-enylazanium;chloride involves its interaction with specific molecular targets. The azanium ion can participate in hydrogen bonding and electrostatic interactions, which can influence the reactivity and stability of the compound. The but-3-enyl group can undergo various chemical transformations, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Butylamine: Similar in structure but lacks the chloride ion.
But-3-enylamine: The parent amine without the azanium ion.
But-3-enyl chloride: Contains the but-3-enyl group but lacks the azanium ion.
Uniqueness: But-3-enylazanium;chloride is unique due to the presence of both the azanium ion and the chloride ion, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical reactions and applications.
Properties
IUPAC Name |
but-3-enylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2H,1,3-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEXLMVYRUNCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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